molecular formula C24H26N2O4S B4227654 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide

Cat. No.: B4227654
M. Wt: 438.5 g/mol
InChI Key: UHMXBHLFZYBHFO-UHFFFAOYSA-N
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Description

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a sulfonyl group, and a phenoxypropanamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18-9-13-22(14-10-18)30-19(2)24(27)25-21-11-15-23(16-12-21)31(28,29)26(3)17-20-7-5-4-6-8-20/h4-16,19H,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMXBHLFZYBHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl(methyl)amino Group: This step involves the reaction of benzylamine with methyl iodide under basic conditions to form benzyl(methyl)amine.

    Introduction of the Sulfonyl Group: The benzyl(methyl)amine is then reacted with sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group, forming benzyl(methyl)amino sulfone.

    Coupling with Phenoxypropanamide: The final step involves the coupling of benzyl(methyl)amino sulfone with 2-(4-methylphenoxy)propanamide under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)acetamide
  • N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)butanamide

Uniqueness

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide
Reactant of Route 2
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N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide

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